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Introduction

ASNO0O07, also known as ERAS-007, is a potent and orally bioavailable small-molecule inhibitor
of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases
in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the
RAS/RAF/MEK/ERK pathway, ERK1/2 are critical regulators of cell proliferation, differentiation,
and survival.[2][3] The hyperactivation of this pathway due to mutations in genes such as
BRAF, KRAS, NRAS, and HRAS is a key driver in a wide range of human cancers.[4][5]
ASNOOQ7 is a reversible, ATP-competitive inhibitor that has demonstrated significant anti-
proliferative activity in preclinical models of cancers with these mutations.[6] Currently, ASNOO7
is under clinical investigation for the treatment of advanced solid tumors.[6][7] This document
provides a comprehensive overview of the pharmacology of ASN007 benzenesulfonate,
including its mechanism of action, preclinical and clinical data, and detailed experimental
methodologies.

Mechanism of Action

ASNOOQ7 selectively targets and inhibits the kinase activity of both ERK1 and ERK2.[1] This
inhibition prevents the phosphorylation of downstream ERK1/2 substrates, such as ribosomal
S6 kinase (RSK) and E twenty-six (ETS) transcription factor family members like Elk1 and
FRAL.[1] By blocking these downstream signaling events, ASNOQO7 effectively halts the cell
cycle and induces apoptosis in cancer cells dependent on the MAPK pathway for their growth
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and survival. A key characteristic of ASNOQ7 is its long target residence time, which contributes

to a durable inhibition of ERK signaling.[4]

Signaling Pathway

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of

intervention for ASNOOQO7.
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Caption: RAS/RAF/MEK/ERK signaling pathway with ASNOO7 inhibition of ERK1/2.

Pharmacodynamics: Preclinical Data

ASNO0O07 has demonstrated potent and selective inhibition of ERK1/2 in a variety of preclinical

assays.
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Cell Line /

Assay Type Target(s) IC50 (nM) Reference(s)
System
Biochemical
_ ERK1, ERK2 Cell-free 2 [1]
Kinase Assay
Cellular Assays
Anti-proliferative ] ]
o Various RAS/RAF Mutant 37 (median) [6]
Activity
p-RSK1
o RSK1 HT-29 Low nM [1]
Inhibition

Pharmacokinetics: Preclinical and Clinical Data

Pharmacokinetic studies have shown that ASNOO7 is orally bioavailable and demonstrates

dose-dependent exposure.

. Dosing Reference(s
Species . Cmax AUC24 t1/2 (hours)
Regimen
] Dose- Dose-
Once Daily
Human QD) dependent dependent 10-15 [4]
increase increase
Dose- Dose-
Once Weekly
Human dependent dependent 10-15 [4]
QW) : :
increase increase

Efficacy in Preclinical Models

ASNO0O07 has shown significant anti-tumor activity in a broad range of cancer models harboring

MAPK pathway mutations.
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Dosing
Cancer . . Reference(s
Model Type Mutation(s) Regimen Outcome
Type
(Oral)
Colorectal,
Pancreatic, o
Significant
Neuroblasto 40 mg/kg
Xenograft KRAS, NRAS ] tumor growth [6]
ma, Mantle daily o
inhibition
Cell
Lymphoma
Patient- Tumor growth
Derived Colorectal KRAS, BRAF N inhibition in
Not specified [6]
Xenograft Cancer V600E 33 0f 41
(PDX) models
Activity in
BRAF/MEK
BRAF-mutant - o
PDX BRAF V600E  Not specified inhibitor- [61[7]
Melanoma ]
resistant
models

Clinical Trial Data

A first-in-human Phase 1 clinical trial (NCT03415126) evaluated the safety, tolerability,
pharmacokinetics, and preliminary efficacy of ASNOO7 in patients with advanced solid tumors
harboring BRAF, KRAS, NRAS, or HRAS mutations.[4][5]

Safety and Tolerability (Phase 1)

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://www.researchgate.net/publication/340220302_Abstract_PR09_Phase_1_clinical_safety_and_efficacy_of_ASN007_a_novel_oral_ERK12_inhibitor_in_patients_with_RAS_RAF_or_MEK_mutant_advanced_solid_tumors
https://www.researchgate.net/publication/340220302_Abstract_PR09_Phase_1_clinical_safety_and_efficacy_of_ASN007_a_novel_oral_ERK12_inhibitor_in_patients_with_RAS_RAF_or_MEK_mutant_advanced_solid_tumors
https://www.researchgate.net/publication/340220302_Abstract_PR09_Phase_1_clinical_safety_and_efficacy_of_ASN007_a_novel_oral_ERK12_inhibitor_in_patients_with_RAS_RAF_or_MEK_mutant_advanced_solid_tumors
https://www.researchgate.net/publication/305666650_Abstract_187_ASN0007_a_potent_ERK12_inhibitor_with_strong_antitumor_activity_in_multiple_RAS_mutant_models
https://www.researchgate.net/publication/353667747_ASN007_is_a_selective_ERK12_inhibitor_with_preferential_activity_against_RAS-and_RAF-mutant_tumors
https://www.mdpi.com/2072-6694/14/15/3779
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Common

. Treatment- L
. Maximum Dose-Limiting
Dosing Related .
. Tolerated Dose Toxicities Reference(s)
Regimen Adverse
(MTD) (DLTs)
Events

(TRAES)

Rash,
nausea/vomiting,
) diarrhea, fatigue,  Grade 3 CSR,
Once Daily (QD) 40mg [4]
central serous Grade 3 rash
retinopathy

(CSR)

Rash, CSR,
Once Weekly blurred vision, Grade 3 AST
250mg N ) [4]
QW) nausea/vomiting, elevation

diarrhea

Preliminary Efficacy (Phase 1)

. Best Duration of
Cancer Type Mutation Reference(s)
Response Response

] Confirmed Partial
Salivary Gland

HRAS Response 5+ months [4]
Cancer
(-57%)
Ovarian Cancer KRAS Stable Disease 9+ months [4]
Thyroid Cancer BRAF V600E Stable Disease 8+ months [4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation
of ASNOO7.

In Vitro Kinase Inhibition Assay (HTRF)
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A Homogeneous Time-Resolved Fluorescence (HTRF) based assay was utilized to determine
the in vitro kinase inhibitory activity of ASNOO7 against ERK1 and ERK2.[6]

HTRF Assay Workflow

1. Prepare Assay Plate

- Add ERK1/2 enzyme > 2. Add ASN007 3. Incubate
- Add biotinylated substrate (Varying Concentrations) (Allow kinase reaction to proceed)
- Add ATP

4. Add Detection Reagents
—>| - Europium cryptate-labeled antibody
- Streptavidin-XL665

> 5. Incubate 6. Read Plate
(Allow antibody binding) (Measure HTRF signal)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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